molecular formula C13H8Br2O B1614078 2,3'-Dibromobenzophenone CAS No. 746651-76-3

2,3'-Dibromobenzophenone

Cat. No. B1614078
CAS RN: 746651-76-3
M. Wt: 340.01 g/mol
InChI Key: BTFQDVSPLSTAFG-UHFFFAOYSA-N
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Description

2,3’-Dibromobenzophenone is a chemical compound with the molecular formula C13H8Br2O . It has a molecular weight of 340.01 . The compound is a white solid .


Molecular Structure Analysis

The structure of 2,3’-Dibromobenzophenone contains a total of 25 bonds; 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

2,3’-Dibromobenzophenone is a white solid . It has a molecular weight of 340.01 .

Scientific Research Applications

Complex Molecular Interactions

  • Research on dibenzo[c,d]phenothiazine has shown it forms complexes with analogs of 2,3-dichloro-5,6-dicyano-p-benzoquinone, leading to significant resistivities and electronic absorption bands due to the interaction between cationic radicals and neutral donor molecules. This illustrates the potential of 2,3'-Dibromobenzophenone derivatives in studying molecular interactions and electronic properties in complex compounds (Matsunaga, 1965).

Synthesis of New Materials

  • A study on the synthesis of 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes from 1,4-dibromobenzene demonstrates the role of 2,3'-Dibromobenzophenone derivatives in creating high-performance semiconductors for organic field-effect transistors. This highlights its importance in the development of new materials for electronic applications (Takimiya et al., 2004).

Environmental Studies

  • The degradation and biodegradation of brominated phenols and benzoic acids, including those related to 2,3'-Dibromobenzophenone, under various conditions like iron-reducing, sulfidogenic, and methanogenic environments, have been studied to understand the environmental fate of these compounds. This research is crucial for assessing the environmental impact and degradation pathways of brominated organic compounds (Monserrate & Häggblom, 1997).

Photocatalytic Degradation

  • The study on the degradation of UV-filter Benzophenone-3 using TiO2 coated on quartz tubes is indicative of the potential applications of 2,3'-Dibromobenzophenone derivatives in enhancing advanced oxidation processes for water treatment. This shows the compound's relevance in environmental cleanup and pollution control strategies (Moradi et al., 2018).

properties

IUPAC Name

(2-bromophenyl)-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFQDVSPLSTAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641430
Record name (2-Bromophenyl)(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Dibromobenzophenone

CAS RN

746651-76-3
Record name (2-Bromophenyl)(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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